4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Overview
Description
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H20ClN3O It is a derivative of piperidine, a six-membered ring containing nitrogen, and oxadiazole, a five-membered ring containing oxygen and nitrogen atoms
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Some 1,2,4-oxadiazoles have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain
Biochemical Pathways
Some related compounds, such as [4- (3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids, have been suggested as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β)
Result of Action
Some 1,2,4-oxadiazoles have shown antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a nitrile oxide with an appropriate alkyne or alkene. This reaction is often catalyzed by a Lewis acid such as zinc chloride.
Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with piperidine in the presence of a base such as sodium hydride to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
- 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
- 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Uniqueness
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is unique due to its specific propyl substitution on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-propyl-1,2,4-oxadiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-2-3-10-13-11(15-14-10)8-9-4-6-12-7-5-9;/h9,12H,2-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYZMHJJUKWJAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CC2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-95-8 | |
Record name | Piperidine, 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909305-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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